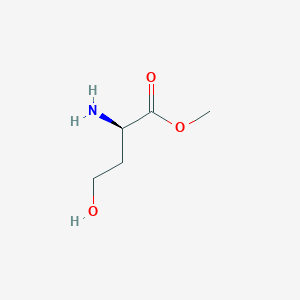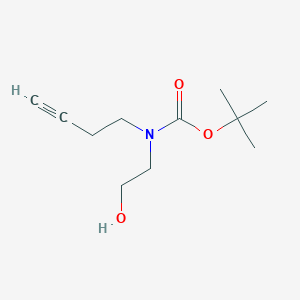
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine is a compound that features an adamantane moiety linked to a trifluoropropylamine group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. The trifluoropropylamine group introduces fluorine atoms, enhancing the compound’s chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and trifluoropropylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropylamine group can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine can be compared with other adamantane derivatives:
Similar Compounds: Examples include 1-(Adamantan-1-yl)ethanamine and 1-(Adamantan-1-yl)methanamine.
Propiedades
Fórmula molecular |
C13H20F3N |
|---|---|
Peso molecular |
247.30 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C13H20F3N/c14-13(15,16)7-11(17)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11H,1-7,17H2 |
Clave InChI |
ZNVCYHBMGHKJKL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)

![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)





![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)



